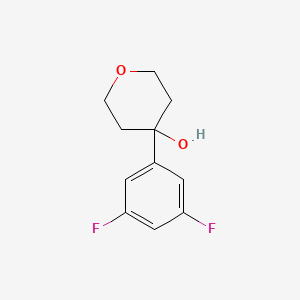

4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

Beschreibung

Eigenschaften

IUPAC Name |

4-(3,5-difluorophenyl)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11/h5-7,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOXCRBWNOMXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598602 | |

| Record name | 4-(3,5-Difluorophenyl)oxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139503-12-1 | |

| Record name | 4-(3,5-Difluorophenyl)oxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol typically involves the reaction of 1-bromo-3,5-difluorobenzene with magnesium turnings in tetrahydrofuran (THF) under an inert atmosphere to form a Grignard reagent . This intermediate is then reacted with tetrahydro-2H-pyran-4-one to yield the desired product . The reaction is carried out under reflux conditions at 90°C for two hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring proper handling of reagents and solvents to maintain safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-one.

Reduction: Formation of this compound or 4-(3,5-difluorophenyl)tetrahydro-2H-pyran.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

While specific applications of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol are not detailed in the provided search results, information regarding its properties and related compounds offer insights into potential uses.

Chemical Properties and Identification

this compound has the molecular formula and a molecular weight of 214.2086 . It is also identified by the CAS number 139503-12-1 . The compound has a minimum purity of 95% .

Potential Applications

While the search results do not directly specify the applications of this compound, they do provide some context:

- Pharmaceutical Research: A related compound, 4-(5-(4-fluorophenyl)-6-(tetrahydro-2H-pyran-4-yl)-1,5-dihydropyrrolo[2,3-f]indazol-7-yl)benzoic acid, is explored in patent literature for its solid forms, suggesting potential pharmaceutical applications .

- Chemical Synthesis: Tetrahydro-2H-pyran derivatives are used as building blocks in the synthesis of more complex molecules with potential biological activity .

General Applications of Polymers in Cosmetics

Tetrahydro-2H-pyran-4-ol derivatives may be relevant in the context of cosmetic applications :

- Polymers, including those with tetrahydro-2H-pyran structures, are commonly used in cosmetics as film formers, fixatives, rheology modifiers, emulsifiers, and skin-feel enhancers .

- Polymers can be incorporated into nanoparticles for delivering fragrances or active nutrients to the skin .

- The use of polymers in cosmetics is highly developed, and innovative advances in polymer science and nanoscience are driving the creation of scientifically sophisticated products .

Wirkmechanismus

The mechanism of action of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol is not well-defined. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences

| Compound Name | Core Structure | Substituents | Fluorination Pattern |

|---|---|---|---|

| 4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol | Tetrahydro-2H-pyran-4-ol | 3,5-Difluorophenyl at 4-position | Two fluorine atoms (meta) |

| Tetrahydro-2H-pyran-4-ol (base structure) | Tetrahydro-2H-pyran-4-ol | None | None |

| (4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester | Pyrrolo-pyridazine | 2,3-Difluoro-4-iodophenyl, ester | Two fluorine atoms (ortho/meta) |

| N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine terbutyl ester | Pyridine-aniline hybrid | Multiple fluorine substituents | 2,4-Difluorobenzoyl, 3,5-difluorophenyl |

Key Observations :

- The 3,5-difluorophenyl group in the target compound introduces steric and electronic effects distinct from non-fluorinated analogs like tetrahydro-2H-pyran-4-ol.

- Compared to the iodophenyl-substituted pyrrolo-pyridazine in , the target compound lacks iodine’s heavy atom effects, which are often leveraged for radiolabeling or enhanced binding in kinase inhibitors. However, its simpler scaffold may offer synthetic advantages .

- The difluorobenzoyl-pyridine derivative in features multiple fluorine atoms across two aromatic systems, suggesting higher lipophilicity and possible applications in protease inhibition, whereas the target compound’s single fluorinated ring may prioritize solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

- The difluorophenyl group increases molecular weight and lipophilicity (LogP ~2.5) compared to the parent tetrahydro-2H-pyran-4-ol (LogP 0.5), aligning with fluorine’s role in enhancing membrane permeability .

- The bicycloheptane derivative () exhibits intermediate LogP, suggesting that steric effects from the bicyclic system may counteract fluorine’s lipophilicity-enhancing effects .

Biologische Aktivität

Chemical Structure and Properties

4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol is a heterocyclic compound featuring a tetrahydropyran ring substituted with a difluorophenyl group. The presence of fluorine atoms can influence the compound's lipophilicity, metabolic stability, and biological activity.

Antimicrobial Activity

Compounds containing tetrahydropyran rings have been studied for their antimicrobial properties. Research indicates that similar structures can exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The introduction of fluorine atoms is known to enhance the efficacy of antimicrobial agents by improving their binding affinity to bacterial targets.

Anti-inflammatory Effects

Tetrahydropyran derivatives have shown potential anti-inflammatory effects in various studies. These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases.

Anticancer Potential

Some tetrahydropyran derivatives have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. The difluorophenyl substitution might enhance these effects by increasing the compound's interaction with cellular targets involved in cancer progression.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated several tetrahydropyran derivatives for their antimicrobial properties. Compounds with similar structures exhibited Minimum Inhibitory Concentrations (MICs) as low as 4 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Anti-inflammatory Mechanism :

- Research demonstrated that tetrahydropyran derivatives could inhibit the NF-kB pathway, leading to reduced expression of inflammatory markers in vitro. This suggests a potential application in treating conditions like rheumatoid arthritis.

-

Anticancer Activity :

- A series of experiments showed that certain tetrahydropyran compounds induced apoptosis in breast cancer cell lines, with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol, and how can purity be optimized?

- Methodology :

- Multi-step synthesis : Begin with a ketone or aldehyde precursor, such as tetrahydro-4H-pyran-4-one, and introduce the 3,5-difluorophenyl group via nucleophilic substitution or Friedel-Crafts alkylation. Use reflux conditions (e.g., xylene at 140–150°C) with catalysts like chloranil for cyclization .

- Purification : Recrystallize from methanol or ethanol to remove unreacted starting materials. Monitor purity via GC (>97% purity threshold) and confirm structural integrity with NMR spectroscopy .

- Key parameters : Reaction time (25–30 hours), temperature control (±2°C), and inert atmosphere to prevent oxidation .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the tetrahydro-2H-pyran ring structure and substituent positions. Compare chemical shifts with analogous compounds (e.g., 4-methyl-2-phenyltetrahydro-2H-pyran) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., expected m/z for ) and detect isotopic patterns .

- Chromatography : HPLC or GC with UV/Vis detection to assess purity and stability under varying pH/temperature .

Q. What are the optimal storage conditions to ensure compound stability?

- Storage : Keep in amber vials at –20°C under inert gas (argon/nitrogen) to prevent moisture absorption and oxidation. Use desiccants like silica gel in sealed containers .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via TLC or HPLC for decomposition products .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms or biological activity data?

- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., Gibbs free energy) for proposed reaction pathways (e.g., acid-catalyzed ring-opening vs. electrophilic substitution). Compare with experimental yields to validate mechanisms .

- Molecular docking : Model interactions with biological targets (e.g., enzymes or receptors) to rationalize discrepancies in IC values across studies. Use QSAR models to predict toxicity or binding affinity .

- Example : For fluorinated analogs, DFT studies revealed that electron-withdrawing groups stabilize transition states in cyclization reactions .

Q. What strategies mitigate side reactions during functionalization of the tetrahydro-2H-pyran ring?

- Steric and electronic tuning : Introduce protecting groups (e.g., tert-butyldimethylsilyl) on the hydroxyl moiety to prevent undesired nucleophilic attacks. Optimize solvent polarity (e.g., DMF for SNAr reactions) to enhance regioselectivity .

- Catalyst screening : Test Lewis acids (e.g., BF-EtO) or organocatalysts for asymmetric synthesis of chiral derivatives. Monitor reaction progress via in-situ IR spectroscopy .

Q. How can researchers validate the biological activity of this compound against conflicting literature reports?

- Dose-response assays : Perform orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity. Use positive controls (e.g., known kinase inhibitors) to calibrate results .

- Metabolic stability studies : Incubate with liver microsomes to assess CYP450-mediated degradation. Correlate half-life () with in vivo efficacy .

- Data normalization : Account for batch-to-batch variability in compound purity by reporting activity relative to a reference standard .

Key Considerations

- Contradictory data : Cross-validate synthetic protocols using multiple characterization techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation) .

- Safety : Handle with nitrile gloves and PPE due to potential acute toxicity (GHS Category 4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.